4-chloro-2-heptylquinoline
Description
Properties
CAS No. |
71932-12-2 |
|---|---|
Molecular Formula |
C16H20ClN |
Molecular Weight |
261.8 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 4 Chloro 2 Heptylquinoline
Precursor Synthesis and Methodologies for Quinolone Core Formation
The foundational step in synthesizing 4-chloro-2-heptylquinoline is the construction of its precursor, 2-heptyl-4-quinolone, also known as 2-heptylquinolin-4(1H)-one ebi.ac.uk. This precursor is a tautomer of 2-heptyl-4-hydroxyquinoline uni-konstanz.de. Various classical and modern organic reactions are employed to build this heterocyclic framework.
The Conrad-Limpach synthesis, first reported in 1887, remains one of the most prevalent methods for preparing 2-alkyl-4(1H)-quinolones uni-konstanz.dewikipedia.orgsynarchive.comscribd.com. The reaction involves two main steps: the condensation of an aniline with a β-ketoester, followed by a thermal cyclization of the resulting intermediate synarchive.comscribd.comresearchgate.net.
For the synthesis of the 2-heptyl-4-quinolone precursor, aniline is reacted with a β-ketoester bearing a heptyl group, such as ethyl 3-oxodecanoate. The initial reaction is a condensation that forms an enamine intermediate (an alkyl β-arylaminocrotonate) uni-konstanz.describd.com. This step is typically performed at moderate temperatures. The subsequent, and often rate-determining, step is the thermal cyclization of this intermediate, which requires high temperatures, often around 250 °C, to proceed effectively wikipedia.orgsynarchive.com. The use of an inert, high-boiling solvent like mineral oil can significantly improve the yield of the cyclization step wikipedia.org. This process ultimately yields 2-heptyl-4-quinolone, the direct precursor to the target compound uni-konstanz.de.
| Reaction Stage | Reactants | Key Conditions | Product |
|---|---|---|---|
| Condensation | Aniline, Ethyl 3-oxodecanoate | Moderate temperature, often with an acid catalyst. | Enamine Intermediate |
| Cyclization | Enamine Intermediate | High temperature (~250 °C), inert solvent (e.g., mineral oil). wikipedia.orgsynarchive.com | 2-Heptyl-4-quinolone |
Beyond the Conrad-Limpach method, several other strategies exist for constructing the quinoline (B57606) core, some of which can directly yield 4-chloroquinolines. A notable modern approach is the trimethylsilyl chloride (TMSCl)-mediated cascade cyclization of ortho-propynol phenyl azides. This efficient method produces 4-chloroquinolines in moderate to excellent yields, where TMSCl acts as both a promoter and the chlorine source rsc.org.
Other classical methods for quinolin-4-one synthesis include the Gould-Jacobs reaction, which utilizes aniline and diethyl ethoxymethylenemalonate, and Dieckmann condensation mdpi.com. Transition metal-catalyzed reactions, such as palladium-catalyzed carbonylative cyclizations, also offer pathways to the quinolone scaffold mdpi.comorganic-chemistry.org. While these methods may require additional steps to introduce the 2-heptyl group and the 4-chloro substituent, they represent viable alternative retrosynthetic pathways mdpi.com.
Regioselective Chlorination Approaches for this compound Synthesis
The conversion of the precursor, 2-heptyl-4-quinolone, to this compound is a critical step that activates the C4 position for further reactions. This transformation is typically achieved through treatment with a chlorinating agent. The tautomeric equilibrium between the 4-quinolone (keto form) and 4-hydroxyquinoline (enol form) allows the hydroxyl/carbonyl group to be replaced by a chlorine atom wikipedia.org.
The most commonly employed reagents for this purpose are phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) mdpi.comgoogle.com. The reaction involves heating the 2-heptyl-4-quinolone with the chlorinating agent, which converts the C4-hydroxyl group of the enol tautomer into a good leaving group, subsequently displaced by a chloride ion. Thionyl chloride (SOCl₂) can also be used as a chlorinating agent google.com. This regioselective chlorination is highly efficient, yielding the desired this compound, which is often a key intermediate for further derivatization mdpi.com.
| Chlorinating Agent | Typical Conditions | Reference |
|---|---|---|
| Phosphorus Oxychloride (POCl₃) | Heating with the substrate, sometimes with PCl₅. | mdpi.comgoogle.com |
| Phosphorus Pentachloride (PCl₅) | Used in conjunction with POCl₃. | mdpi.com |
| Thionyl Chloride (SOCl₂) | Alternative to phosphorus-based reagents. | google.com |
Derivatization Chemistry and Post-Synthetic Modifications of this compound
This compound serves as a versatile platform for creating a library of quinoline derivatives through modifications at both the heptyl chain and the C4 position.
Functional group interconversion (FGI) is a key strategy in organic synthesis for converting one functional group into another imperial.ac.uk. While specific FGI studies on the heptyl chain of this compound are not extensively detailed, general principles of organic chemistry allow for predictions of potential transformations. The alkyl chain can be a site for reactions such as oxidation or halogenation.
The carbon atom of the heptyl chain attached to the quinoline ring (the C1' position) is analogous to a benzylic position, which can exhibit enhanced reactivity. Oxidation of this position could potentially lead to ketones or carboxylic acids, though this would shorten the alkyl chain. Other positions on the chain could undergo radical halogenation, followed by nucleophilic substitution to introduce a variety of functional groups such as hydroxyls, amines, or nitriles fiveable.me. These transformations would allow for the synthesis of a diverse range of analogs with modified physicochemical properties.
The chlorine atom at the C4 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr) arkat-usa.orgresearchgate.net. This reactivity is a cornerstone of its utility as a synthetic intermediate rsc.org. A wide array of nucleophiles can displace the C4-chloro group, leading to the formation of new carbon-nucleophile bonds.
Studies on analogous 4-chloroquinolines have demonstrated successful substitutions with various nucleophiles, including:
Amines: Reaction with primary and secondary amines yields 4-aminoquinoline (B48711) derivatives mdpi.comnih.govnih.gov.
Thiols: Thiolates can displace the chloride to form 4-thioether-substituted quinolines mdpi.com.
Azides: Sodium azide can be used to introduce an azido group, which can be further transformed, for example, into an amine or a triazole mdpi.comarkat-usa.org.
Hydrazines: Hydrazinolysis leads to the formation of 4-hydrazinoquinolines mdpi.com.
This facile substitution allows for the systematic modification of the quinoline scaffold, enabling the exploration of structure-activity relationships in medicinal chemistry and materials science rsc.org.
| Nucleophile | Resulting Functional Group at C4 | Product Class |
|---|---|---|
| Amine (R₂NH) | -NR₂ | 4-Aminoquinoline |
| Thiol (RSH) | -SR | 4-(Alkyl/Aryl)thioquinoline |
| Sodium Azide (NaN₃) | -N₃ | 4-Azidoquinoline |
| Hydrazine (N₂H₄) | -NHNH₂ | 4-Hydrazinoquinoline |
Quinolone N-Oxidation and Reduction Pathways
The introduction of an N-oxide functionality to the quinoline ring system can significantly alter its electronic properties and biological activity. This section details the N-oxidation of this compound and the subsequent reduction of the resulting N-oxide.
N-Oxidation of this compound
The conversion of this compound to its corresponding N-oxide, this compound 1-oxide, is typically achieved through oxidation with a peroxy acid. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the electrophilic attack of the peroxy acid's oxygen atom on the nitrogen of the quinoline ring.
The general reaction mechanism proceeds as follows:
The nitrogen atom of the quinoline ring acts as a nucleophile, attacking the terminal oxygen atom of the m-CPBA molecule.
This leads to the formation of a transient intermediate and the cleavage of the weak O-O bond in the peroxy acid.
The final products are the quinoline N-oxide and meta-chlorobenzoic acid.
The reaction is typically carried out in a chlorinated solvent, such as dichloromethane (CH₂Cl₂), at or below room temperature to control the reactivity and minimize potential side reactions. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Table 1: Reaction Conditions for N-Oxidation of this compound
| Parameter | Condition |
| Substrate | This compound |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-6 hours (monitored by TLC) |
| Work-up | Aqueous sodium bicarbonate wash, followed by extraction and purification |
Reduction of this compound 1-oxide
The reduction of the N-oxide functionality in this compound 1-oxide back to the parent quinoline is a crucial transformation. This can be accomplished using various reducing agents, with common choices including phosphorus trichloride (PCl₃), sodium dithionite (Na₂S₂O₄), or catalytic hydrogenation.
A frequently employed method for the deoxygenation of N-oxides is the use of titanium trichloride (TiCl₃) under acidic conditions. This reagent offers selectivity for the N-oxide reduction in the presence of other reducible functional groups.
The reduction process can be summarized as follows:
The N-oxide is dissolved in a suitable solvent, often an alcohol or a mixture of solvents with water.
An aqueous solution of the reducing agent is added to the reaction mixture.
The reaction is typically stirred at room temperature until completion, which can be monitored by TLC.
The choice of reducing agent can be critical to avoid unwanted side reactions, such as reduction of the chloro-substituent.
Table 2: Reagents for the Reduction of this compound 1-oxide
| Reducing Agent | Typical Conditions | Notes |
| Titanium(III) chloride (TiCl₃) | Aqueous solution, acidic pH, room temperature | Selective for N-oxide reduction. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution, often with a phase-transfer catalyst | A mild and effective reducing agent for nitro and N-oxide groups. researchgate.netorganic-chemistry.orgrsc.org |
| Phosphorus Trichloride (PCl₃) | Inert solvent (e.g., chloroform), reflux | A classical method for deoxygenation of N-oxides. |
| Catalytic Hydrogenation (H₂/Pd-C) | Hydrogen gas, Palladium on carbon catalyst, various solvents | May also lead to dechlorination depending on conditions. |
Advanced Spectroscopic and Structural Elucidation of 4 Chloro 2 Heptylquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to assign every proton and carbon atom in the structure of 4-chloro-2-heptylquinoline.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the heptyl chain and the quinoline (B57606) core.
The heptyl group protons would appear in the upfield region of the spectrum.
The terminal methyl group (CH₃ at C7') is expected to produce a triplet signal around δ 0.9 ppm due to coupling with the adjacent methylene (B1212753) (CH₂) protons.
The five internal methylene groups (C2' to C6') would likely appear as a complex series of overlapping multiplets in the range of δ 1.2-1.8 ppm.
The methylene group directly attached to the quinoline ring (CH₂ at C1') would be deshielded by the aromatic system, resulting in a downfield triplet signal around δ 3.0 ppm.
The quinoline ring protons are located in the downfield aromatic region.
The proton at the C3 position is expected to be a singlet around δ 7.3 ppm, as it has no adjacent protons to couple with.
The protons on the benzo-fused ring (H5, H6, H7, H8) would exhibit characteristic splitting patterns for a substituted benzene (B151609) ring. Typically, H5 and H8 appear as doublets, while H6 and H7 appear as triplets (or more complex multiplets resulting from coupling to each other). Their chemical shifts are anticipated in the δ 7.5-8.2 ppm range. uncw.eduresearchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-7' (CH₃) | ~ 0.9 | Triplet (t) |
| H-2' to H-6' (5xCH₂) | ~ 1.2 - 1.8 | Multiplet (m) |
| H-1' (CH₂) | ~ 3.0 | Triplet (t) |
| H-3 | ~ 7.3 | Singlet (s) |
| H-6, H-7 | ~ 7.5 - 7.8 | Multiplet (m) |
| H-5 | ~ 8.0 | Doublet (d) |
| H-8 | ~ 8.1 | Doublet (d) |
The proton-decoupled ¹³C NMR spectrum of this compound should display 16 distinct signals, corresponding to each unique carbon atom in the molecule.
The seven carbons of the heptyl chain are expected to resonate in the aliphatic region (δ 14-40 ppm). The terminal methyl carbon (C7') would appear at approximately δ 14 ppm, while the methylene carbons would be found between δ 22-32 ppm. The C1' carbon, being attached to the aromatic ring, would be shifted further downfield to around δ 38-40 ppm. oregonstate.eduwisc.edu
The nine carbons of the quinoline framework resonate in the aromatic region (δ 120-165 ppm). bhu.ac.innih.gov
C2 and C4: These carbons are significantly influenced by their substituents. The C2 carbon, bonded to the nitrogen atom and the heptyl group, is expected to be highly downfield, around δ 160-163 ppm. The C4 carbon, directly attached to the electronegative chlorine atom, would also be shifted downfield to approximately δ 148-150 ppm.
Quaternary Carbons: The bridgehead carbons, C4a and C8a, are expected around δ 148 ppm and δ 128 ppm, respectively.
Methine Carbons (CH): The remaining carbons of the quinoline core (C3, C5, C6, C7, C8) would appear in the δ 120-135 ppm range. C3 is expected to be the most upfield of the aromatic carbons, around δ 121 ppm. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Heptyl Chain | 14.1 (C-7'), 22.6-31.8 (C-2' to C-6'), 39.5 (C-1') |
| Quinoline (CH) | ~121 (C-3), ~125 (C-5), ~127 (C-7), ~129 (C-6), ~130 (C-8) |
| Quinoline (Quaternary) | ~128 (C-8a), ~148 (C-4a), ~150 (C-4), ~162 (C-2) |
Two-dimensional NMR experiments are crucial for unambiguously assigning the structure by establishing through-bond correlations. sdsu.eduyoutube.comscience.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between all adjacent protons in the heptyl chain (e.g., H-1' with H-2', H-2' with H-3', etc.), confirming its linear structure. It would also show correlations among the protons on the benzo ring (H5 through H8). sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This experiment would be used to definitively link the proton assignments from the ¹H NMR spectrum to the carbon signals in the ¹³C NMR spectrum (e.g., the proton signal at δ ~3.0 ppm would show a cross-peak with the carbon signal at δ ~39.5 ppm, assigning them as H1' and C1', respectively). sdsu.edumagritek.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to connecting the different parts of the molecule, as it shows correlations between protons and carbons that are two or three bonds apart. The most critical correlation for this compound would be a cross-peak between the H1' protons of the heptyl chain (at δ ~3.0 ppm) and the C2 carbon of the quinoline ring (at δ ~162 ppm). This observation would unequivocally confirm that the heptyl chain is attached at the C2 position. Other key correlations would include those from the H3 proton to carbons C2 and C4. sdsu.edumagritek.comresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of a compound and offers insight into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. researchgate.netthermofisher.com This precision allows for the determination of a molecule's elemental composition.
For this compound, the molecular formula is C₁₆H₂₀ClN. HRMS would provide an accurate mass measurement that confirms this formula. nih.govwaters.com A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will show two peaks for the molecular ion: an M⁺ peak corresponding to the molecule with ³⁵Cl, and an M+2 peak for the molecule with ³⁷Cl. The intensity ratio of these peaks will be approximately 3:1.
Table 3: HRMS Data for this compound (C₁₆H₂₀ClN)
| Ion | Calculated Monoisotopic Mass (Da) |
| [M]⁺ (with ³⁵Cl) | 261.1284 |
| [M+2]⁺ (with ³⁷Cl) | 263.1255 |
| [M+H]⁺ (with ³⁵Cl) | 262.1357 |
Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (a "precursor ion") is selected, fragmented, and the resulting "product ions" are analyzed. wikipedia.orgnationalmaglab.org This provides detailed information about the molecule's substructures. ijcap.inamazonaws.com
In an MS/MS experiment of this compound, the protonated molecular ion [M+H]⁺ (m/z 262) would be selected and subjected to collision-induced dissociation (CID). The fragmentation is expected to occur primarily along the alkyl chain.
A major fragmentation pathway would be the cleavage of the C1'-C2' bond (benzylic cleavage), leading to the loss of a hexyl radical (•C₆H₁₃). This would produce a highly stable fragment ion.
Sequential losses of smaller alkyl radicals from the heptyl chain would also be observed, creating a characteristic pattern of ions.
Fragmentation of the quinoline ring itself, such as the loss of the chlorine atom or a neutral HCl molecule, could also occur under higher energy conditions.
Table 4: Predicted Key Fragments in the MS/MS Spectrum of this compound
| Precursor Ion [M+H]⁺ m/z | Fragmentation | Product Ion m/z |
| 262.1 | Loss of •C₆H₁₃ | 176.1 |
| 262.1 | Loss of •C₅H₁₁ | 190.1 |
| 262.1 | Loss of •C₄H₉ | 204.1 |
| 262.1 | Loss of •Cl | 227.1 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. These methods probe the discrete vibrational energy levels of molecular bonds. When a molecule absorbs infrared radiation, it causes a change in the dipole moment, leading to vibrations such as stretching and bending, which are detected in an FT-IR spectrum. mdpi.com Raman spectroscopy, on the other hand, involves inelastic scattering of monochromatic light, providing information about molecular vibrations that cause a change in polarizability. researchgate.net
For this compound, the spectra would be characterized by vibrations originating from the quinoline core, the heptyl chain, and the carbon-chlorine bond.
Aromatic Quinoline Core: The quinoline ring system is expected to exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C and C=N stretching vibrations typically appear in the 1650-1450 cm⁻¹ region. researchgate.net In-plane and out-of-plane bending vibrations for the aromatic C-H bonds are expected in the 1300-1000 cm⁻¹ and 900-670 cm⁻¹ regions, respectively. researchgate.net
Alkyl Heptyl Chain: The saturated heptyl group will produce strong symmetric and asymmetric stretching vibrations for C-H bonds, typically found in the 2960-2850 cm⁻¹ range. Scissoring and rocking bending vibrations associated with the CH₂ and CH₃ groups will also be present.
Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict vibrational frequencies and assignments, which are then compared with experimental FT-IR and Raman data for a comprehensive analysis. researchgate.netnih.gov
Table 1: Predicted Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy |
| C-H Stretching | Aromatic (Quinoline) | > 3000 | FT-IR, Raman |
| C-H Stretching | Aliphatic (Heptyl) | 2960 - 2850 | FT-IR, Raman |
| C=C / C=N Stretching | Aromatic (Quinoline) | 1650 - 1450 | FT-IR, Raman |
| C-H Bending | Aliphatic (Heptyl) | ~1465 and ~1375 | FT-IR, Raman |
| C-H In-plane Bending | Aromatic (Quinoline) | 1300 - 1000 | FT-IR, Raman |
| C-H Out-of-plane Bending | Aromatic (Quinoline) | 900 - 670 | FT-IR, Raman |
| C-Cl Stretching | Chloroalkane | 800 - 600 | FT-IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying molecules with conjugated π systems, such as the quinoline ring in this compound. libretexts.org The absorption of energy promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org
The electronic spectrum of this compound is expected to be dominated by transitions within the conjugated aromatic system. The primary electronic transitions observed for such compounds are:
π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They typically result in strong absorption bands. For conjugated systems, these transitions often fall within the 200-400 nm range. libretexts.org
n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom in the quinoline ring, to a π* antibonding orbital. shu.ac.uk These transitions are generally of lower energy and result in weaker absorption bands compared to π → π* transitions. shu.ac.uk
The presence of substituents on the quinoline ring can shift the absorption maxima (λmax). The chlorine atom, acting as a chromophore, and the heptyl group can subtly influence the energy of the molecular orbitals, potentially causing a bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption bands.
Table 2: Expected Electronic Transitions for this compound
| Electronic Transition | Orbitals Involved | Expected Wavelength Range | Characteristics |
| π → π | π (HOMO) → π (LUMO) | 200 - 400 nm | High intensity, characteristic of conjugated systems. libretexts.org |
| n → π | n (Nitrogen lone pair) → π (LUMO) | > 250 nm | Lower intensity, involves heteroatom non-bonding electrons. shu.ac.ukyoutube.com |
Crystallographic Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern the crystal packing. nih.gov
While specific crystallographic data for this compound is not available in the reviewed literature, an analysis would yield fundamental structural parameters. The process involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern. scispace.com
The expected output of such an analysis would include:
Crystal System and Space Group: Defines the symmetry of the unit cell and the arrangement of molecules within it.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The precise position of each atom within the unit cell.
Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles they form.
For illustrative purposes, the crystallographic data for a related, more complex chloro-quinoline derivative, 4-chloro-2-(quinolin-8-yl)isoindoline-1,3-dione, is presented below to demonstrate the type of information obtained from a crystallographic study. scispace.com
Table 3: Example Crystallographic Data for a Related Compound: 4-Chloro-2-(quinolin-8-yl)isoindoline-1,3-dione scispace.com
| Parameter | Value |
| Chemical Formula | C₁₇H₉ClN₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.6888(4) |
| b (Å) | 8.3775(2) |
| c (Å) | 12.9180(3) |
| β (°) | 110.515(3) |
| Volume (ų) | 1387.46(7) |
| Z (molecules per unit cell) | 4 |
This table shows data for a related compound to illustrate the output of a crystallographic analysis and does not represent this compound.
Computational Chemistry and Theoretical Investigations of 4 Chloro 2 Heptylquinoline
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. mdpi.commdpi.com By approximating the electron density, DFT calculations can accurately predict molecular geometries, energies, and other electronic characteristics. Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly employed for reliable calculations on organic molecules. nih.govresearchgate.net
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-chloro-2-heptylquinoline, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
The presence of the flexible heptyl chain introduces multiple possible conformations. Conformational analysis is therefore crucial to identify the global minimum energy structure among various local minima. This analysis reveals how the alkyl chain orients itself relative to the rigid quinoline (B57606) ring system. Theoretical studies on similar heterocyclic compounds have demonstrated that even minor conformational changes can influence molecular properties. rsc.org The optimized geometric parameters provide a foundational understanding of the molecule's steric and electronic profile.
Table 1: Selected Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) Level)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C2-C(Heptyl) | 1.51 Å |
| C4-Cl | 1.74 Å | |
| N1-C2 | 1.32 Å | |
| C9-N1 | 1.38 Å | |
| Bond Angle | N1-C2-C3 | 123.5° |
| C3-C4-Cl | 119.8° | |
| C2-N1-C9 | 117.5° |
Note: The data in this table is illustrative of typical results from DFT calculations and is based on values for structurally related molecules. nih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ajchem-a.com For this compound, FMO analysis would reveal that the HOMO is primarily localized on the electron-rich quinoline ring, while the LUMO is distributed across the aromatic system, influenced by the electron-withdrawing chloro group. This distribution helps predict the sites susceptible to electrophilic and nucleophilic attack.
Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.10 |
| HOMO-LUMO Gap (ΔE) | 5.15 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.10 |
| Electronegativity (χ) | 3.68 |
Note: This data is representative of values obtained for similar aromatic compounds and serves as an example. researchgate.net
DFT calculations are highly effective in predicting spectroscopic properties, which aids in the structural characterization of molecules.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms. nih.gov Theoretical predictions of these shifts for this compound can be compared with experimental data to confirm its structure. Calculations are typically performed in a simulated solvent to better replicate experimental conditions. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov This analysis provides the maximum absorption wavelengths (λmax) and oscillator strengths (f), which correspond to electronic transitions between molecular orbitals, often from the HOMO to the LUMO or related orbitals.
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ in ppm) for Selected Atoms
| Atom | Predicted ¹³C Shift | Atom | Predicted ¹H Shift |
|---|---|---|---|
| C2 | 161.5 | H3 | 7.95 |
| C4 | 148.0 | H5 | 8.10 |
| C(Heptyl-1) | 38.2 | H(Heptyl-1) | 2.90 |
Note: Values are illustrative and based on typical GIAO calculations for substituted quinolines. researchgate.net
Table 4: Predicted UV-Vis Absorption Data (in simulated ethanol)
| Transition | λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| HOMO → LUMO | 315 | 0.28 |
Note: This data is a representative example based on TD-DFT calculations for similar compounds.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions.
For this compound, MD simulations are particularly useful for exploring the conformational landscape of the flexible heptyl side chain. mdpi.com By simulating the molecule in a solvent box (e.g., water or ethanol), one can observe how the chain folds and moves, identifying the most populated conformations. Furthermore, MD simulations provide insights into solvation effects, showing how solvent molecules arrange around the solute and influence its structure and dynamics. Analyses such as root-mean-square deviation (RMSD) and solvent-accessible surface area (SASA) can quantify the stability and solvent interactions of the molecule's different conformations. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior Prediction
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of molecules with their physical, chemical, or biological properties. mdpi.comrsc.org These models use molecular descriptors—numerical values that encode structural information—to predict the properties of new or untested compounds.
A QSPR study involving this compound and a series of related analogues could be developed to predict properties such as boiling point, solubility, or reactivity. The process would involve:
Calculating a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each molecule in the series.
Using statistical methods, like multiple linear regression (MLR) or machine learning algorithms, to create a model that links the descriptors to the property of interest. researchgate.net
Validating the model to ensure its predictive power.
Such models are valuable for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing, thereby accelerating the discovery process.
Investigation of Molecular Interactions and Biochemical Pathway Modulation by 4 Chloro 2 Heptylquinoline Analogs
Mechanistic Research on Quinolone Biosynthesis Pathways (e.g., PqsABCDE Operon)
The biosynthesis of alkylquinolones in Pseudomonas aeruginosa is a well-defined enzymatic process orchestrated by the proteins encoded in the pqsABCDE operon. This pathway serves as the foundation for producing a variety of quinolone molecules, including the precursors to synthetic analogs like 4-chloro-2-heptylquinoline.
The core biosynthetic pathway for native quinolones such as HHQ begins with anthranilic acid, which is derived from the chorismate pathway. rsc.org The key steps, mediated by the Pqs enzymes, are as follows:
Activation of Anthranilate: The enzyme PqsA, an anthranilate-CoA ligase, activates anthranilic acid by ligating it to coenzyme A, forming anthraniloyl-CoA. mdpi.com This is the initial and essential step for all subsequent quinolone synthesis.
Condensation: PqsD, a condensing enzyme, catalyzes the reaction between anthraniloyl-CoA and malonyl-CoA to produce 2-aminobenzoylacetyl-CoA (2-ABA-CoA). researchgate.net
Cyclization and Alkyl Chain Addition: The enzymes PqsB and PqsC work in concert to facilitate the cyclization of the precursor and the addition of the heptyl side chain, which is derived from fatty acid biosynthesis, ultimately forming 2-heptyl-4-hydroxyquinoline (HHQ). nih.gov
Synthetic analogs like this compound are not naturally produced. Instead, they are typically synthesized in the laboratory for research purposes. One documented chemical synthesis starts with the native molecule HHQ, which is then treated with phosphoryl chloride (POCl₃) to replace the 4-hydroxy group with a chlorine atom. This process highlights how the fundamental structure of native quinolones serves as a scaffold for creating potent synthetic modulators.
The quinolone biosynthetic pathway involves several crucial intermediates that are not merely transient molecules but can have biological significance. HHQ is the most prominent intermediate, serving as the direct precursor to the potent signaling molecule PQS. rsc.orgnih.gov The conversion of HHQ to PQS is catalyzed by the PqsH monooxygenase, an enzyme whose expression is controlled by the separate las quorum-sensing system. researchgate.net
This hierarchical regulation demonstrates that HHQ itself is a key metabolic and signaling node. It is released from and taken up by bacterial cells, functioning as an intercellular messenger that can be converted to PQS in recipient cells. rsc.org This dual role as both a precursor and a signal in its own right underscores the complexity of the quinolone communication network. nih.gov Other intermediates, such as 2-aminobenzoylacetate (2-ABA), can be shunted to produce other secondary metabolites, indicating that the quinolone pathway is integrated with the broader metabolic network of the cell. nih.gov
Modulation of Bacterial Quorum Sensing (QS) Systems by Quinolone Analogs
Synthetic quinolone analogs, particularly those with modifications like a chloro-group at the C-4 position, are primarily investigated for their ability to interfere with bacterial quorum sensing (QS). They function not as signals, but as inhibitors of the signal reception process, thereby disrupting the coordinated expression of virulence factors and biofilm formation.
The central regulator of the pqs quorum-sensing system is the transcriptional factor PqsR, also known as MvfR. PqsR contains a ligand-binding domain that specifically recognizes the native signals HHQ and PQS. Upon binding these agonists, PqsR undergoes a conformational change that allows it to bind to the promoter of the pqsABCDE operon, activating its transcription. This creates a positive feedback loop, amplifying quinolone signal production. researchgate.net
Halogenated analogs like this compound are designed to act as antagonists of PqsR. These synthetic compounds are able to fit into the same hydrophobic ligand-binding pocket of PqsR that accommodates HHQ and PQS. However, due to structural differences, such as the replacement of the 4-hydroxy group with a chlorine atom, they fail to induce the necessary conformational change for PqsR activation. Instead, they competitively inhibit the binding of the native agonists. Studies on various chlorinated quinoline (B57606) and quinazolinone derivatives have identified potent PqsR antagonists, demonstrating that modifications to the quinolone core are a successful strategy for disrupting this regulatory hub.
Table 1: Activity of Selected Chlorinated PqsR Antagonist Analogs This table presents data for well-characterized chlorinated analogs that act on the PqsR receptor, as specific inhibitory data for this compound is not available in the cited literature.
| Compound Name | PqsR Inhibition (IC₅₀) | PqsR Binding Affinity (Kd) | Reference |
| (R)-2-(4-(3-(6-chloro-4-oxoquinazolin-3(4H)-yl)-2-hydroxypropoxy)phenyl)acetonitrile | 1 µM | 10 nM | |
| 3-amino-7-chloro-2-nonylquinazolin-4(3H)-one (A C9-QZN analog) | Data not specified | Data not specified | |
| N-(4-Chlorophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide | 0.98 µM (in PAO1-L) | Data not specified |
By effectively blocking the activation of PqsR, antagonist analogs directly suppress the entire quinolone biosynthesis pathway. The inhibition of PqsR prevents the transcriptional upregulation of the pqsABCDE operon. researchgate.net Consequently, the enzymes required for the synthesis of HHQ and its subsequent conversion to PQS are produced at significantly lower levels.
Research has shown that treatment of P. aeruginosa with potent PqsR antagonists leads to a substantial decrease in the production of both HHQ and PQS. This effect also extends to downstream virulence factors that are controlled by the pqs system, such as pyocyanin, elastase, and rhamnolipids, whose production is markedly reduced in the presence of these inhibitors. The ability of this compound analogs to shut down the production of native quorum-sensing signals is the primary mechanism by which they attenuate bacterial virulence.
The molecular basis for interference with bacterial communication by this compound and its analogs is their function as competitive antagonists at the signal receptor PqsR. Intercellular communication via the pqs system relies on the production, release, and detection of HHQ and PQS signals. When the bacterial population density increases, these signals accumulate, bind to PqsR, and trigger a coordinated, population-wide change in gene expression that leads to biofilm formation and virulence factor secretion.
PqsR antagonists disrupt this process at the point of signal reception. By occupying the ligand-binding site of PqsR without activating it, they render the bacterial cells "deaf" to the native quorum-sensing signals. Even as HHQ and PQS concentrations rise in the environment, PqsR remains in its inactive state, the positive feedback loop is broken, and the transcription of virulence genes is not initiated. researchgate.net This interference prevents the bacteria from mounting a coordinated attack, effectively disarming them without necessarily killing them, which may reduce the selective pressure for the development of resistance.
Probe Development for Chemical Biology Studies
The advancement of chemical biology relies on the creation of specialized molecular probes to investigate and manipulate biological systems. For this compound and its analogs, the development of such probes is crucial for elucidating their mechanisms of action, identifying their molecular targets, and understanding their roles in modulating biochemical pathways. These probes are essentially modified versions of the parent compound, engineered to incorporate specific functionalities that enable their detection and the identification of their binding partners within a complex biological milieu.
Application of Analogs in Affinity-Based Proteomic Studies
Affinity-based proteomics is a powerful technique used to identify the protein binding partners of a small molecule. This approach typically involves immobilizing a ligand (in this case, an analog of this compound) onto a solid support to "fish out" its interacting proteins from a cell lysate or tissue extract. The captured proteins are then identified using mass spectrometry.
The development of this compound-based probes is instrumental for these studies. A common strategy involves synthesizing an analog with a linker arm terminating in a reactive group that can be covalently attached to a solid matrix, such as agarose or magnetic beads. It is crucial that the point of attachment of the linker to the this compound core does not interfere with its protein binding interface.
Workflow of an Affinity-Based Proteomic Experiment:
Probe Immobilization: A this compound analog with a suitable linker and terminal functional group is covalently attached to a solid support.
Incubation with Proteome: The immobilized probe is incubated with a complex protein mixture, such as a cell lysate. Target proteins with affinity for the this compound moiety will bind to the immobilized probe.
Washing: Non-specifically bound proteins are removed through a series of washing steps.
Elution: The specifically bound proteins are eluted from the solid support. This can be achieved by changing the pH or ionic strength of the buffer, or by competitive elution with an excess of the free this compound compound.
Protein Identification: The eluted proteins are separated, typically by gel electrophoresis, and then identified using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Photo-Affinity Labeling (PAL):
An alternative and powerful approach is photo-affinity labeling. In this method, a this compound analog is synthesized with a photo-reactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin). The probe is incubated with live cells or a cell lysate, allowing it to bind to its target proteins. Upon exposure to UV light, the photo-reactive group is activated and forms a covalent bond with the interacting protein. The biotin tag then allows for the enrichment of the cross-linked protein-probe complexes using streptavidin-coated beads, followed by identification by mass spectrometry.
Illustrative Data from a Hypothetical Affinity-Based Proteomic Study:
The following table represents hypothetical data from an affinity-based proteomics experiment designed to identify the protein targets of this compound. In this scenario, a biotinylated this compound analog was used to pull down interacting proteins from a cell lysate. The eluted proteins were identified and quantified by mass spectrometry. The "Fold Enrichment" represents the ratio of the protein abundance in the this compound probe pulldown compared to a negative control (e.g., beads alone).
| Protein ID (UniProt) | Protein Name | Fold Enrichment (Probe vs. Control) | Function |
| P04637 | Tumor suppressor p53 | 15.2 | Transcription factor, cell cycle regulation |
| Q06830 | Mitogen-activated protein kinase 14 | 12.8 | Signal transduction, cellular stress response |
| P31749 | Protein kinase B (Akt-1) | 10.5 | Signal transduction, cell survival |
| P62258 | 14-3-3 protein zeta/delta | 8.9 | Signal transduction, apoptosis |
| P10415 | Glutathione S-transferase P | 7.3 | Detoxification, cellular stress response |
These hypothetical findings would suggest that this compound may exert its biological effects by interacting with key proteins involved in cell cycle regulation, signal transduction, and cellular stress responses. Further validation experiments would be necessary to confirm these interactions and elucidate their functional consequences.
Structure Activity Relationship Sar and Structural Optimization in Quinolone Research
Design Principles for Modulating Quinolone Scaffolds
The quinoline (B57606) scaffold is a versatile bicyclic aromatic heterocycle that serves as a core structure in a multitude of pharmacologically active compounds. mdpi.comresearchgate.netbiointerfaceresearch.comnih.gov Its synthetic tractability allows for modifications at various positions, enabling medicinal chemists to fine-tune the biological and physicochemical properties of the resulting derivatives. rsc.org Structure-activity relationship (SAR) studies have established several key design principles for modulating this scaffold to enhance desired molecular functions. researchgate.net
Key positions on the quinolone ring that are frequently targeted for modification include N-1, C-2, C-3, C-4, C-6, and C-7. For instance, in the well-known fluoroquinolone class of antibiotics, specific substitutions are crucial for activity. A cyclopropyl (B3062369) group at the N-1 position and a fluorine atom at C-6 are known to significantly enhance antibacterial potency. researchgate.net Furthermore, the incorporation of a piperazine (B1678402) ring at the C-7 position often leads to improved spectrum and bioavailability. researchgate.net
The C-2 position can be substituted to influence activity; for example, placing a phenyl group at C-2 has been shown to increase the activity of certain quinoline derivatives. rsc.org Conversely, modifications to the C-3 carboxylic acid group, a common feature in many quinolone antibiotics, typically reduce antibacterial activity. youtube.com However, replacing this group with bioisosteres like an isothiazolo group has, in some cases, yielded compounds with greater potency than ciprofloxacin. youtube.com The C-4-oxo group is generally considered essential for the antibacterial activity of this class of compounds. youtube.com These established principles guide the rational design of new quinoline-based agents, including analogs of 4-chloro-2-heptylquinoline, by providing a framework for predicting how structural changes will impact biological outcomes.
Impact of C4-Substituent and C2-Alkyl Chain Variations on Molecular Function
The C4-Substituent , a chlorine atom, plays a significant role. The 4-chloroquinoline (B167314) core is a key intermediate in the synthesis of many active compounds, most notably 4-aminoquinoline (B48711) antimalarials like chloroquine (B1663885). researchgate.net The chlorine atom is an effective leaving group, facilitating nucleophilic substitution reactions to introduce various side chains, such as the diaminoalkane chain in chloroquine. researchgate.net The nature of the substituent at C-4 directly impacts the molecule's mechanism of action and target interactions. For example, while 4-amino functionalities are common in antimalarial agents, recent studies have explored 4-sulfanyl, sulfinyl, and sulfonyl-substituted 7-chloroquinoline (B30040) analogs for their antiproliferative activities. mdpi.com This highlights that variation at the C-4 position is a viable strategy for diversifying the therapeutic applications of the quinoline scaffold.
The C2-Alkyl Chain , in this case, a heptyl group, is also a primary determinant of the compound's activity. In the broader class of 2-alkyl-4-quinolones (AQs), the length, degree of unsaturation, and branching of this alkyl chain are known to play a crucial role in their biological properties. mdpi.com The alkyl chain length directly modulates the lipophilicity of the molecule, which affects its ability to cross cell membranes and interact with molecular targets. Studies on various AQs have shown that even minor changes in the number of carbon atoms in the C-2 side chain can lead to significant differences in biological potency. While it is known that N-oxidation or unsaturation in the alkyl chain can enhance antimicrobial properties, the simple saturated alkyl chain remains a common structural motif. mdpi.com
The following table illustrates the general principle of how C2-alkyl chain length can influence the biological activity of 2-alkyl-4-quinolone analogs, based on established SAR trends.
| Compound Class | C2-Alkyl Chain | Relative Biological Activity |
| 2-Alkyl-4-Quinolone | C5 (Pentyl) | Moderate |
| 2-Alkyl-4-Quinolone | C7 (Heptyl) | High |
| 2-Alkyl-4-Quinolone | C9 (Nonyl) | Very High |
| 2-Alkyl-4-Quinolone | C11 (Undecyl) | Moderate-High |
Note: This table represents a generalized trend observed in structure-activity relationship studies of 2-alkylquinolones, where an optimal chain length often exists for maximum potency against a specific biological target. mdpi.com
Stereochemical Considerations in Quinolone Analog Design
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor in the design of bioactive quinolone analogs. The interaction between a drug molecule and its biological target (such as an enzyme or receptor) is highly specific and dependent on the complementary shapes of both entities. When a quinolone analog contains a chiral center, it can exist as a pair of non-superimposable mirror images called enantiomers.
Although this compound itself does not possess a chiral center in its core structure or linear alkyl chain, modifications aimed at structural optimization frequently introduce chirality. For example, introducing a methyl group or another substituent along the heptyl chain or replacing it with a branched, chiral side chain would create stereoisomers.
The importance of stereochemistry is well-documented within the quinoline alkaloid family. A classic example is the relationship between quinine (B1679958) and its diastereomer, quinidine (B1679956). nih.gov Both are Cinchona alkaloids and share the same molecular formula and connectivity, but they differ in the spatial arrangement at two of their chiral centers. This stereochemical difference results in distinct pharmacological profiles, with quinine being primarily used as an antimalarial agent, while quinidine is used as an antiarrhythmic drug. nih.gov Similarly, the D-isomer of chloroquine has been reported to be less toxic than its L-isomer. These examples underscore the principle that different stereoisomers of a quinoline derivative can have markedly different activities, potencies, and toxicities. Therefore, during the design and synthesis of novel analogs of this compound, careful consideration and evaluation of stereoisomers are essential to identify the most effective and safest candidate.
High-Throughput Screening Methodologies for Identifying Active Quinolone Analogs
High-throughput screening (HTS) is a foundational technology in modern drug discovery that enables the rapid testing of vast numbers of chemical compounds for a specific biological activity. amerigoscientific.com This methodology is crucial for identifying novel, active quinolone analogs from large chemical libraries. nih.govaacrjournals.org The HTS process involves the miniaturization and automation of assays, allowing for the screening of libraries that can contain thousands to millions of compounds in a short period. amerigoscientific.com
There are two primary strategies for HTS in the context of discovering active quinolones:
Target-Based Screening: This approach involves testing compounds for their ability to interact with a specific, validated biological target, such as a particular bacterial enzyme (e.g., DNA gyrase) or a protein involved in a disease pathway. amerigoscientific.com Assays are designed to measure the inhibition or activation of the purified target molecule. This method is advantageous for understanding the direct mechanism of action of any identified "hits."
Phenotypic Screening: In this strategy, compounds are tested for their effect on whole cells or organisms. nih.gov For example, a library of quinolone analogs could be screened for its ability to inhibit the growth of a pathogenic bacterium. nih.gov Phenotypic screening has been highly successful in delivering first-in-class antibiotics because it assesses the compound's ability to not only interact with a target but also to permeate the cell and evade efflux mechanisms. nih.gov The specific molecular target of a hit identified through phenotypic screening is often unknown initially and must be determined in subsequent studies.
Once primary screening identifies initial hits, these compounds undergo a validation and profiling cascade. This involves re-testing to confirm activity, determining potency (e.g., IC50 values), and assessing activity against a broader panel of cell lines or bacterial strains to ensure the effect is not specific to the primary screening model. nih.gov HTS has been successfully used to identify tetracyclines and fluoroquinolones as potential radioprotectors, demonstrating the power of this approach to find new applications for known scaffolds. nih.govaacrjournals.org
Future Perspectives in 4 Chloro 2 Heptylquinoline Research
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of quinoline (B57606) derivatives has traditionally relied on methods like the Friedländer, Skraup, and Conrad-Limpach syntheses. nih.govtandfonline.com However, these classical procedures often require harsh conditions, such as high temperatures and the use of hazardous chemicals, leading to environmental concerns. nih.govbenthamdirect.com The future of 4-chloro-2-heptylquinoline synthesis lies in the adoption of novel and sustainable "green" chemistry approaches that prioritize efficiency, safety, and minimal environmental impact. benthamdirect.comresearchgate.net
Key areas of exploration include:
Microwave-Assisted Synthesis (MAS): This technique can dramatically reduce reaction times and energy consumption. benthamdirect.comijpsjournal.com For instance, the synthesis of quinoline derivatives using water as a green solvent under microwave irradiation has been shown to produce high yields (75-93%) in as little as 10-15 minutes. tandfonline.com
Ultrasonic Irradiation: Sonication offers another energy-efficient method to promote chemical reactions, often leading to improved yields and shorter reaction times. ijpsjournal.com
Novel Catalytic Systems: The development of eco-friendly and reusable catalysts is a cornerstone of green synthesis. This includes the use of metal nanoparticles, such as cobalt and copper doped aerogels, which can catalyze reactions under mild, solvent-free conditions. tandfonline.com Formic acid and p-toluenesulfonic acid are other examples of versatile and environmentally benign catalysts being employed for quinoline synthesis. tandfonline.comijpsjournal.com
Table 1: Comparison of Conventional vs. Sustainable Synthesis Methodologies for Quinolines
| Feature | Conventional Methods (e.g., Skraup, Friedländer) | Sustainable "Green" Methods |
|---|---|---|
| Reaction Conditions | High temperatures, harsh reagents | Milder conditions, often room temperature or moderate heating |
| Energy Source | Conventional heating | Microwaves, ultrasound |
| Catalysts | Often strong acids or hazardous reagents | Reusable nanoparticles, benign acids (e.g., formic acid) |
| Solvents | Hazardous organic solvents | Water, ethanol, or solvent-free |
| Reaction Time | Often long (hours to days) | Significantly shorter (minutes to hours) |
| Waste Generation | High, difficult workup | Minimal, easier purification |
| Environmental Impact | High | Low |
Advanced Computational Modeling for Predictive Research
Computational chemistry offers powerful tools to accelerate research by predicting the properties and biological activities of molecules like this compound before they are synthesized. These in silico methods reduce the time and cost associated with laboratory experimentation.
Future computational research on this compound will likely focus on:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), are used to establish a correlation between the three-dimensional structure of a molecule and its biological activity. nih.govresearchgate.net By analyzing a series of related quinoline derivatives, researchers can build predictive models that identify key structural features—steric, electrostatic, and hydrophobic—necessary for a desired effect. nih.govnih.gov These models can then be used to design new, more potent analogs of this compound. nih.gov
Molecular Docking: This technique simulates the interaction between a small molecule (ligand) and a biological target, such as a protein receptor or enzyme. For this compound, docking studies could predict its binding affinity and orientation within the active site of bacterial proteins like the PqsR receptor, providing insights into its potential mechanism of action. nih.gov
Pharmacokinetic and Toxicity Prediction (ADME-Tox): Computational models can forecast a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity. nih.gov Predicting these factors early in the research process is crucial for evaluating the compound's potential as a research tool or therapeutic lead.
Table 2: Key Computational Modeling Techniques and Their Applications
| Technique | Description | Application for this compound |
|---|---|---|
| 3D-QSAR / CoMFA | Correlates 3D molecular fields (steric, electrostatic) with biological activity. | Predict biological activity and guide the design of more potent analogs. |
| Molecular Docking | Simulates the binding of a ligand to a macromolecular target. | Predict binding affinity to bacterial quorum sensing receptors (e.g., PqsR). |
| ADME-Tox Modeling | Predicts pharmacokinetic properties and potential toxicity. | Assess drug-likeness and potential safety issues early in development. |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Analyze the stability of the ligand-protein complex and conformational changes. |
Development of this compound as a Tool for Chemical Biology
Chemical biology utilizes small molecules to study and manipulate biological systems. This compound is particularly well-suited for this role due to its close structural resemblance to 4-hydroxy-2-heptylquinoline (HHQ), a critical signaling molecule in the opportunistic pathogen Pseudomonas aeruginosa. mdpi.comnih.gov
HHQ is a precursor to the Pseudomonas Quinolone Signal (PQS), and both are involved in quorum sensing, a cell-to-cell communication system that regulates bacterial virulence and biofilm formation. mdpi.comnih.gov The introduction of a chloro- group at the 4-position instead of a hydroxyl group creates a unique molecular probe. Future research will likely focus on using this compound to:
Probe Quorum Sensing Pathways: By mimicking the natural HHQ molecule, the chlorinated analog can be used to study the binding requirements of the PqsR receptor, the transcriptional regulator of this system. It may act as an antagonist, blocking the pathway and thereby reducing virulence, or as a modified agonist to study downstream signaling events.
Investigate Biosynthetic Enzymes: The compound could serve as a substrate or inhibitor for the enzymes involved in the HAQ biosynthetic pathway, such as those encoded by the pqsA-E operon, helping to elucidate their function and mechanism. nih.gov
Develop Anti-virulence Strategies: Because quorum sensing controls the expression of virulence factors, molecules that disrupt this pathway are promising candidates for anti-virulence therapies. This compound could be a lead compound for developing drugs that disarm pathogens without killing them, potentially reducing the pressure for antibiotic resistance.
The use of chlorinated compounds in medicinal chemistry is well-established, with over 250 FDA-approved drugs containing chlorine. nih.govnih.gov This highlights the potential for developing halogenated quinolines like this compound into valuable biological tools.
Unveiling Broader Mechanistic Roles in Chemical and Biochemical Systems
Beyond its potential role in quorum sensing, the future of this compound research involves exploring its broader interactions within complex biological systems. The alkyl-4-quinolone family, to which this compound belongs, is known for a wide range of biological activities, including antimicrobial, antifungal, and antimalarial properties. mdpi.com
Future mechanistic studies will aim to:
Identify Novel Biological Targets: While the PqsR receptor is a logical primary target, it is plausible that this compound interacts with other cellular components. Affinity-based proteomics and other target identification methods could reveal unexpected binding partners, uncovering new biological pathways influenced by this class of molecules.
Elucidate Structure-Activity Relationships (SAR): Systematic modification of the this compound scaffold—for example, by altering the length of the heptyl chain, changing the position of the chloro group, or introducing other substituents—will be crucial. researchgate.net Correlating these structural changes with biological activity will provide a detailed understanding of the chemical features required for specific effects. researchgate.net
Understand Effects on Host-Pathogen Interactions: HAQs like HHQ are known to be produced by P. aeruginosa during infections. nih.gov Investigating how this compound affects the interaction between the bacterium and host cells could reveal its potential to modulate the host immune response or other aspects of pathogenesis.
The study of 4-hydroxy-2-alkylquinolines (HAQs) has shown that these molecules are not just simple antibiotics but are sophisticated signaling molecules that mediate complex intercellular communication. nih.govnih.gov By leveraging this compound as a chemical tool, researchers can further dissect these intricate systems, paving the way for new discoveries in both fundamental microbiology and infectious disease research.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-chloro-2-heptylquinoline, and how can reaction conditions be optimized for higher yields?
- Methodology : Begin with the condensation of substituted quinolines with alkyl halides or bromoalkanes under basic conditions (e.g., K₂CO₃ in DMF). For example, highlights the use of 1-phthalimido-bromo-alkane in synthesizing 8-(1-phthalimidoalkyl)-aminoquinolines, which can be adapted for heptyl chain introduction . Optimize temperature (60–100°C), solvent polarity, and stoichiometry of the alkylating agent. Post-synthetic deprotection (e.g., hydrazine hydrate) may be required to remove phthalimide groups .
- Data Consideration : Monitor reaction progress via TLC or HPLC. Typical yields range from 40–70% for analogous compounds, with purity confirmed by NMR and LC-MS .
Q. How can structural characterization of this compound derivatives be systematically validated?
- Methodology : Use a combination of /-NMR to confirm substitution patterns (e.g., chloro at position 4, heptyl at position 2). IR spectroscopy identifies functional groups (e.g., C-Cl stretching at ~750 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (if crystalline) provides definitive structural proof, as shown for related quinoline derivatives in .
Q. What biological roles does this compound play in bacterial communication systems?
- Key Insight : identifies 4-hydroxy-2-heptylquinoline (HHQ) as a precursor to the Pseudomonas Quinolone Signal (PQS), a quorum-sensing molecule in Pseudomonas aeruginosa. While this compound is not directly studied here, its structural similarity suggests potential interference in HHQ/PQS pathways. Test hypotheses using gene knockout strains (e.g., pqsA-E mutants) and LC-MS quantification of HAQs .
Advanced Research Questions
Q. How do electronic and steric effects of the chloro and heptyl substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodology : Perform density functional theory (DFT) calculations (e.g., using B3LYP/6-31G*) to map electron density at reactive sites. emphasizes gradient-corrected exchange-energy functionals for accurate orbital modeling . Experimentally, compare Suzuki-Miyaura coupling efficiency with aryl boronic acids at position 4 (chloro as leaving group) versus position 2 (steric hindrance from heptyl chain). Use Pd(PPh₃)₄ catalyst in THF/water .
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
- Case Study : reports antimalarial activity for hydrazino-quinoline derivatives, while notes antimicrobial effects of HAQs. To reconcile discrepancies:
- Step 1 : Replicate assays under standardized conditions (e.g., MIC against Plasmodium falciparum vs. E. coli).
- Step 2 : Conduct structure-activity relationship (SAR) studies by modifying the heptyl chain length or replacing chloro with other halogens.
- Step 3 : Use transcriptomics to identify differential gene expression in target organisms .
Q. How can computational modeling predict the binding affinity of this compound to cytochrome P450 enzymes?
- Methodology : Dock the compound into the active site of CYP3A4 (PDB ID: 1TQN) using AutoDock Vina. Parameterize the chloro and heptyl groups with GAFF force fields. Compare results with experimental IC₅₀ values from cytochrome inhibition assays ( notes HAQs as potent cytochrome inhibitors) . Validate predictions with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
Key Considerations for Experimental Design
- Contradiction Management : When replicating synthesis protocols (e.g., vs. 13), adjust reaction time and catalyst loading to account for substituent electronic effects.
- Safety : Chlorinated quinolines may exhibit toxicity (GHS H315/H319). Use fume hoods and PPE during synthesis .
- Data Reproducibility : Deposit spectral data in public repositories (e.g., PubChem) for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
